molecular formula C7H8O3S B8740687 Methyl 2-hydroxy-2-(thiophen-3-yl)acetate

Methyl 2-hydroxy-2-(thiophen-3-yl)acetate

Cat. No. B8740687
M. Wt: 172.20 g/mol
InChI Key: NZCDRFOXNLBJNR-UHFFFAOYSA-N
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Patent
US05171744

Procedure details

A mixture of (RS) methyl 2-hydroxy-2-(thien-3-yl)acetate (see Preparation 24) (4.49 g), triphenylphosphine (8.21 g) and carbon tetrabromide (10.4 g) in acetonitrile (100 ml) was refluxed for 2 hours, cooled, further triphenylphosphine (2.5 g) and carbon tetrabromide (3 g) were added, and refluxing was continued for a further 2 hours. After cooling, the mixture was used directly, without further purification, in Preparation 17.
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([C:7]1[CH:11]=[CH:10][S:9][CH:8]=1)[C:3]([O:5][CH3:6])=[O:4].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:32]>C(#N)C>[Br:32][CH:2]([C:7]1[CH:11]=[CH:10][S:9][CH:8]=1)[C:3]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
4.49 g
Type
reactant
Smiles
OC(C(=O)OC)C1=CSC=C1
Name
Quantity
8.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10.4 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was used directly, without further purification, in Preparation 17

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC(C(=O)OC)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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